molecular formula C14H20N2O4 B4662973 ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4662973
M. Wt: 280.32 g/mol
InChI Key: QEQKDAQEEABKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is an organic compound with the molecular formula C14H21NO3 It is an ester derivative that features a propanoate group linked to a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE typically involves the esterification of 3-aminopropanoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: 3-aminopropanoic acid reacts with ethanol in the presence of sulfuric acid to form ethyl 3-aminopropanoate.

    Amidation: The ethyl 3-aminopropanoate is then reacted with 4-methoxy-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[(4-METHOXYBENZYL)AMINO]PROPANOATE
  • ETHYL 3-[(3-ETHOXYBENZYL)AMINO]PROPANOATE
  • ETHYL 3-AMINO-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOATE

Uniqueness

ETHYL 3-{[(4-METHOXY-2-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is unique due to its specific substitution pattern on the aniline moiety, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(4-methoxy-2-methylphenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-4-20-13(17)7-8-15-14(18)16-12-6-5-11(19-3)9-10(12)2/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQKDAQEEABKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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